molecular formula C10H12N2OS B2883956 2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one CAS No. 905084-13-1

2-(allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one

Cat. No.: B2883956
CAS No.: 905084-13-1
M. Wt: 208.28
InChI Key: XGMUVDJYUQVTPM-UHFFFAOYSA-N
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Description

2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is a heterocyclic compound with a unique structure, characterized by its fused bicyclic ring system

Scientific Research Applications

2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one is explored in multiple domains:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules.

  • Industry: : Utilized in the manufacture of specialized materials or chemical intermediates.

Mechanism of Action

Target of Action

The primary target of HMS3455P10 is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids.

Mode of Action

HMS3455P10 interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it

Pharmacokinetics

A related compound was found to have good traditional drug-like properties , suggesting that HMS3455P10 might also exhibit favorable pharmacokinetic characteristics.

Result of Action

HMS3455P10 has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity

Preparation Methods

  • Synthetic Routes and Reaction Conditions

One common synthetic approach involves the cyclization of suitable precursors under controlled conditions. For example, starting with a substituted pyrimidine derivative, the introduction of an allylthio group can be achieved through nucleophilic substitution reactions using appropriate allylthiol reagents. This is followed by intramolecular cyclization to form the bicyclic structure. Typical reaction conditions might include the use of organic solvents such as dichloromethane or toluene, with reactions conducted at temperatures ranging from room temperature to moderate heating (50–80°C) depending on the reactivity of the starting materials and intermediates.

  • Industrial Production Methods

For large-scale industrial production, more efficient and cost-effective methods are preferred. This often involves catalytic processes or high-throughput chemical reactors to optimize yield and purity. Green chemistry approaches, using less harmful solvents and reagents, are increasingly adopted to minimize environmental impact.

Chemical Reactions Analysis

  • Types of Reactions

The compound undergoes various chemical transformations, such as:

  • Oxidation: : Can lead to the formation of sulfoxides or sulfones under specific conditions.

  • Reduction: : Reducing agents like sodium borohydride might reduce the double bonds or carbonyl groups in the structure.

  • Substitution: : The allylthio group can be replaced or modified through nucleophilic substitution reactions.

  • Common Reagents and Conditions

    • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid.

    • Reducing Agents: : Including lithium aluminum hydride or sodium borohydride.

    • Nucleophiles: : Such as amines or thiols for substitution reactions.

  • Major Products Formed

The reactions can yield various derivatives like sulfoxides, sulfones, and other substituted cyclopenta[d]pyrimidinones, broadening its utility in synthetic applications.

Comparison with Similar Compounds

Comparing 2-(Allylthio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one with similar heterocyclic compounds highlights its unique properties:

  • Unique Structure: : The fused bicyclic system with an allylthio group sets it apart from simpler pyrimidine derivatives.

  • Similar Compounds: : Other related compounds include pyrimidinones, thioethers, and bicyclic heterocycles, each with variations in their substituent groups and reactivity.

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Properties

IUPAC Name

2-prop-2-enylsulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-6-14-10-11-8-5-3-4-7(8)9(13)12-10/h2H,1,3-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMUVDJYUQVTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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